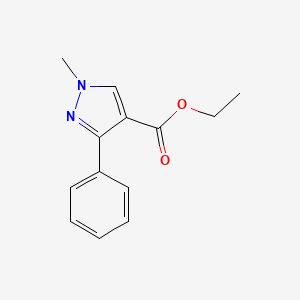

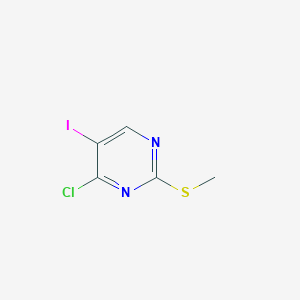

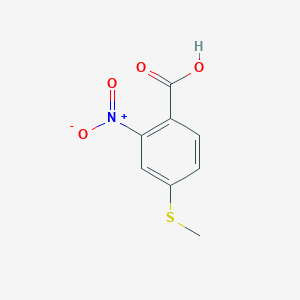

![molecular formula C14H10N2O3 B1315632 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 97484-73-6](/img/structure/B1315632.png)

1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

科学的研究の応用

Synthesis and Chemical Reactivity

A study by El Bouakher et al. (2013) outlines an efficient synthesis method for novel derivatives of 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 3H-pyrido[2,3-e][1,4]diazepin-5-ones, starting from ethyl 2-(benzylamino)acetate and related compounds. This synthesis pathway opens access to a library of bis-functionalized pyrido-1,4-diazepines, demonstrating the chemical versatility and potential for further functionalization of these compounds El Bouakher et al., 2013.

Another work by Gim et al. (2007) focuses on the practicable synthesis of 1-(1-Phenylethyl)-1H-pyrido[2,3-b][1,4]oxazine, highlighting the chemical synthesis challenges and the potential of pyridine derivatives as scaffolds for bioactive compounds Gim et al., 2007.

Potential Biological Applications

The research by Sarmiento-Sánchez et al. (2014) investigates the antimicrobial and antioxidant activities of 1H-benzoxazine-2,4-diones derived from heterocyclic anhydrides. This study indicates the relevance of these compounds in developing new antimicrobial and antioxidant agents, showing the biological application potential of such derivatives Sarmiento-Sánchez et al., 2014.

Wang et al. (2017) designed and synthesized pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids as protoporphyrinogen oxidase (PPO) inhibitors. The study found several compounds with promising herbicidal activities, highlighting the agricultural application of these chemical frameworks Wang et al., 2017.

Catalysis and Green Chemistry

- Nikpassand et al. (2018) developed a one-pot synthesis of azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones from carbon dioxide using a novel CuO@RHA/MCM-41 nanocomposite catalyst. This research demonstrates the compound's role in facilitating environmentally friendly chemical reactions, underscoring the importance of such molecules in green chemistry applications Nikpassand et al., 2018.

特性

IUPAC Name |

1-benzylpyrido[2,3-d][1,3]oxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-13-11-7-4-8-15-12(11)16(14(18)19-13)9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTFENHDTBFXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540437 | |

| Record name | 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |

CAS RN |

97484-73-6 | |

| Record name | 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

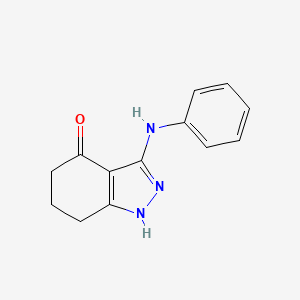

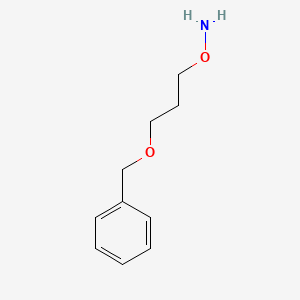

![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)

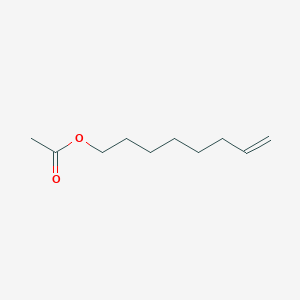

![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)

![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)